Spongiadioxin C

Description

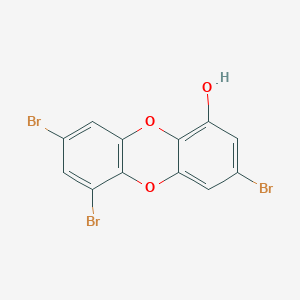

Spongiadioxin C (compound 2236) is a hydroxylated polybrominated dibenzo-p-dioxin isolated from marine sponges of the genus Dysidea . It belongs to a family of brominated dioxins characterized by potent bioactivity, particularly in inhibiting cell division in fertilized sea urchin eggs (Strongylocentrotus purpuratus), with an exceptionally low half-maximal inhibitory concentration (IC50) of 1.1 µM . Structurally, spongiadioxins feature a dibenzo-p-dioxin core substituted with bromine atoms and hydroxyl groups, which are critical for their biological activity. This compound distinguishes itself as the most potent member of this family, though its exact structural configuration remains unspecified in available literature .

Structure

3D Structure

Properties

Molecular Formula |

C12H5Br3O3 |

|---|---|

Molecular Weight |

436.88 g/mol |

IUPAC Name |

3,6,8-tribromodibenzo-p-dioxin-1-ol |

InChI |

InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |

InChI Key |

XZPITRJUKODSMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |

Synonyms |

spongiadioxin C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spongiadioxin C involves the bromination of diphenyl ether derivatives. The reaction typically requires the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

The extraction process involves collecting the sponges, followed by solvent extraction and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Spongiadioxin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the bromine atoms in the molecule.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as nucleophiles like hydroxide ions and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in debrominated products .

Scientific Research Applications

Spongiadioxin C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of polybrominated diphenyl ethers.

Biology: Investigated for its effects on cell division and its potential as a bioactive agent.

Medicine: Explored for its potential anticancer properties and other therapeutic applications.

Industry: Studied for its potential use in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of spongiadioxin C involves its interaction with cellular components, leading to the inhibition of cell division. The compound targets specific molecular pathways involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

Hydroxylation vs. Methoxylation : The replacement of hydroxyl groups with methoxy groups (e.g., compounds 2237–2239) drastically reduces bioactivity, underscoring the necessity of free hydroxyl moieties for potency .

Halogen Arrangement : Spongiadioxin B’s lateral bromine substitution enhances activity compared to spongiadioxin A, but this compound’s superior potency suggests an even more optimal bromine positioning or additional substituents .

Bioactivity and Mechanistic Insights

This compound’s remarkable potency (IC50 = 1.1 µM) positions it as a lead compound for studying dioxin-mediated cytotoxicity. Mechanistically, brominated dioxins are hypothesized to disrupt cellular processes via interactions with aryl hydrocarbon receptors (AhRs) or direct DNA damage, though this compound’s specific targets remain uncharacterized .

Comparative Bioactivity :

- Environmental Relevance: Non-hydroxylated dioxins (e.g., 2240–2241) are widespread in Baltic Sea ecosystems but lack significant bioactivity, highlighting the evolutionary advantage of hydroxylation in marine sponge-derived dioxins .

Q & A

Q. What are the validated analytical techniques for identifying and characterizing Spongiadioxin C in marine sponge extracts?

To confirm the identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural elucidation. Chromatographic methods like HPLC or LC-MS are critical for purity assessment. For novel compounds, X-ray crystallography may be required to resolve stereochemistry. Ensure all spectral data align with published benchmarks and report deviations in supplementary materials .

Q. How can researchers optimize the extraction and synthesis protocols for this compound to improve yield?

Methodological optimization involves iterative testing of solvent systems (e.g., dichloromethane-methanol gradients) and temperature conditions during extraction. For synthesis, evaluate catalytic systems (e.g., palladium-mediated cross-coupling) and protective group strategies. Document each step rigorously, including failed attempts, to identify bottlenecks. Use design-of-experiment (DoE) frameworks to statistically assess variable interactions (e.g., pH, reaction time) .

Q. What in vitro bioassay models are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays based on this compound’s known mechanisms (e.g., cytotoxicity assays for anticancer potential). Use cell lines with validated genetic backgrounds (e.g., NCI-60 panels) and include positive/negative controls. For dose-response studies, apply IC₅₀ calculations with nonlinear regression models. Report adherence to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can conflicting results in this compound’s mechanism of action be systematically resolved?

Contradictions often arise from differences in experimental models (e.g., cell type specificity) or assay conditions. Conduct comparative studies using orthogonal methods (e.g., siRNA knockdown vs. inhibitor assays) to validate targets. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, concentration ranges). Transparently report limitations in methodology sections .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data. Integrate cheminformatics tools (e.g., PubChem BioAssay) to cross-reference with structurally analogous compounds .

Q. How should researchers design longitudinal studies to assess this compound’s ecological impact in marine ecosystems?

Employ mesocosm experiments to simulate natural environments, monitoring biodegradation rates and trophic transfer. Use LC-MS/MS for trace quantification in water, sediment, and biota. Apply ecological risk assessment (ERA) frameworks, including species sensitivity distributions (SSDs), to model long-term effects. Collaborate with marine ecologists to ensure methodological rigor .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

Use nonlinear mixed-effects models (NLME) to account for inter-experimental variability. For threshold determination, apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Include Bayesian methods for uncertainty quantification in high-throughput datasets .

Methodological Guidance for Publication

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Follow the ARRIVE guidelines for preclinical studies: detail compound purity, instrument calibration, and software versions. Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials. For synthesis, include step-by-step protocols on platforms like protocols.io . Address potential bias by blinding sample preparation and analysis phases .

Q. What criteria should guide the selection of control groups in this compound pharmacological studies?

Use vehicle controls (e.g., DMSO at equivalent concentrations) and reference compounds with established mechanisms. For in vivo studies, include sham-treated cohorts to isolate compound-specific effects. Justify exclusion criteria (e.g., genetic outliers) in ethics statements. Pre-register experimental designs on platforms like Open Science Framework to enhance transparency .

Tables for Methodological Reference

| Research Stage | Key Parameters | Recommended Tools |

|---|---|---|

| Structural Elucidation | Chemical shifts (ppm), coupling constants | Bruker NMR Suite, Xcalibur MS Software |

| Synthesis Optimization | Yield (%), enantiomeric excess (ee) | Design-Expert® Software, HPLC-DAD |

| Toxicity Assessment | IC₅₀, BMD values | GraphPad Prism, R Studio (drc package) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.